
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethyl group, and an iodinated butoxy group attached to a dimethylsilane core
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane can be synthesized through a multi-step process starting from tert-butyl(chloro)dimethylsilane. The general synthetic route involves the following steps:
Formation of the butoxy intermediate: tert-Butyl(chloro)dimethylsilane reacts with 2-ethyl-4-hydroxybutanol in the presence of a base such as sodium hydride to form tert-butyl(2-ethyl-4-hydroxybutoxy)dimethylsilane.
Iodination: The hydroxy group in the intermediate is then converted to an iodide using reagents like iodine and triphenylphosphine, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The iodide group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of tert-butyl(2-ethyl-4-substituted butoxy)dimethylsilane derivatives.
Oxidation: Formation of tert-butyl(2-ethyl-4-iodobutoxy)silanol or siloxane derivatives.
Reduction: Formation of tert-butyl(2-ethyl-4-butoxy)dimethylsilane.
科学的研究の応用
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its role in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism by which tert-butyl(2-ethyl-4-iodobutoxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the iodide group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular components through covalent bonding or non-covalent interactions, depending on the functional groups present.
類似化合物との比較
Similar Compounds
tert-Butyl(4-iodobutoxy)dimethylsilane: Similar structure but lacks the ethyl group.
tert-Butyl(2-ethyl-4-chlorobutoxy)dimethylsilane: Similar structure but with a chloride instead of an iodide group.
tert-Butyl(2-ethyl-4-bromobutoxy)dimethylsilane: Similar structure but with a bromide instead of an iodide group.
Uniqueness
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is unique due to the presence of both an ethyl group and an iodinated butoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
114047-45-9 |
|---|---|
分子式 |
C12H27IOSi |
分子量 |
342.33 g/mol |
IUPAC名 |
tert-butyl-(2-ethyl-4-iodobutoxy)-dimethylsilane |
InChI |
InChI=1S/C12H27IOSi/c1-7-11(8-9-13)10-14-15(5,6)12(2,3)4/h11H,7-10H2,1-6H3 |
InChIキー |
OZNGWIAEVJGPIB-UHFFFAOYSA-N |
正規SMILES |
CCC(CCI)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


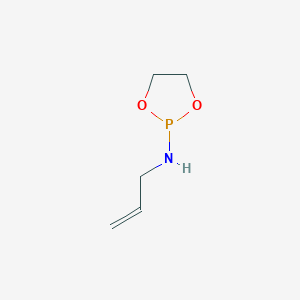

![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
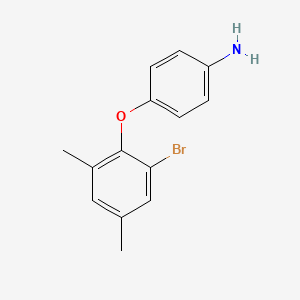
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
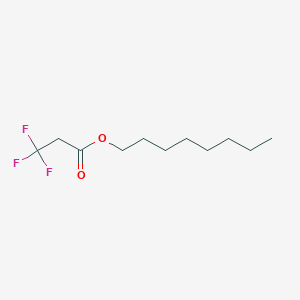
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
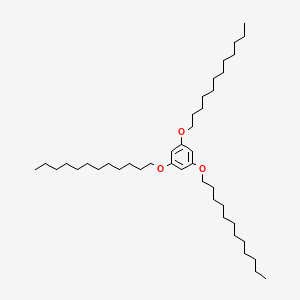
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
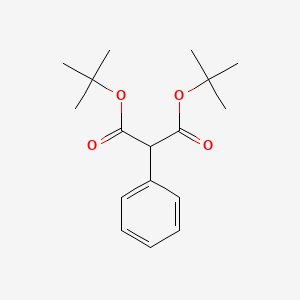
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
